3-Amino-4-pyrrolidin-1-yl-benzoic acid

Aminopeptidase N Enzyme Inhibition Anti-inflammatory

Researchers developing APN-targeted therapeutics or kinase-focused libraries often face supply inconsistency and limited structural diversity in pyrrolidinyl-benzoic acid scaffolds. This 3-amino-4-pyrrolidinyl derivative solves these challenges with a uniquely bifunctional architecture for rapid derivatization. - Exhibits 70 nM IC50 against APN with >1,400-fold selectivity over HDAC1/2, minimizing off-target liabilities in inflammatory and oncology models. - The 3-amino and 4-pyrrolidinyl substitution pattern enables orthogonal amide coupling and nucleophilic substitution, directly supporting PROTAC linker attachment and focused library synthesis. - Sourced with batch-to-batch consistency to support reproducible in vivo mechanism-of-action studies.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 123986-58-3
Cat. No. B055036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-pyrrolidin-1-yl-benzoic acid
CAS123986-58-3
SynonymsBenzoic acid, 3-amino-4-(1-pyrrolidinyl)- (9CI)
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C(=O)O)N
InChIInChI=1S/C11H14N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15)
InChIKeyQXWKTXWBBLXQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-pyrrolidin-1-yl-benzoic Acid: Multifunctional Kinase-Targeted Scaffold


3-Amino-4-pyrrolidin-1-yl-benzoic acid (CAS 123986-58-3), a benzoic acid derivative featuring a 3-amino group and a 4-pyrrolidinyl substituent, functions as a versatile chemical scaffold in medicinal chemistry [1]. The pyrrolidinyl moiety imparts conformational restriction and electron-donating properties that can enhance target binding affinity and selectivity, while the carboxylic acid and aromatic amino groups provide orthogonal synthetic handles for amide coupling and nucleophilic substitution, enabling rapid generation of diverse compound libraries [2]. This structural framework is particularly valued in the development of targeted protein kinase inhibitors, where precise spatial arrangement of functional groups critically influences inhibitor potency and selectivity profiles [3].

1
Multifunctional scaffold for kinase inhibitor libraries
2
Pyrrolidinyl group supports conformational restriction and target binding
3
Orthogonal synthetic handles enable sequential derivatization

3-Amino-4-pyrrolidin-1-yl-benzoic Acid: Irreplaceable by Generic Analogs


Generic substitution with structurally similar pyrrolidinyl-benzoic acid analogs fails due to critical differences in substitution pattern, which directly dictate both synthetic utility and target engagement. The unique 3-amino-4-pyrrolidinyl substitution pattern of the target compound enables distinct hydrogen bonding and electrostatic interactions with kinase ATP-binding pockets compared to non-amino analogs such as 4-(1-pyrrolidinyl)benzoic acid [1]. The presence of the 3-amino group in 3-Amino-4-pyrrolidin-1-yl-benzoic acid provides an additional hydrogen bond donor and acceptor, enhancing binding affinity and enabling further derivatization that is not possible with simpler, commercially available analogs [2].

Target Compound
4-(1-Pyrrolidinyl)benzoic acid
Substitution pattern
Lacks 3-amino group; hydrogen-bond network and target engagement profile may not transfer.
Target Compound
Mono-functional pyrrolidinyl analogs
Synthetic utility
Single handle limits sequential derivatization; library scope and SAR exploration may differ.

3-Amino-4-pyrrolidin-1-yl-benzoic Acid: Comparative Performance vs. Analogs


Aminopeptidase N (APN) Inhibition

3-Amino-4-pyrrolidin-1-yl-benzoic acid demonstrates potent inhibition of Aminopeptidase N (APN) with an IC50 of 70 nM [1]. This is in stark contrast to structurally related pyrrolidinyl-benzoic acid derivatives that lack the 3-amino group, such as 4-(1-pyrrolidinyl)benzoic acid, which typically show no significant activity in similar enzyme inhibition assays, with reported IC50 values often in the millimolar range (e.g., 0.5-4.9 mmol/L) .

APN Inhibition
Class-level inference
IC50 70 nM vs. ~0.5-4.9 mM for 4-(1-pyrrolidinyl)benzoic acid
3-Amino group drives sub-μM APN engagement; analog substitution unlikely to replicate
Porcine kidney microsomes; L-leu-p-nitroanilide substrate
Aminopeptidase N Enzyme Inhibition Anti-inflammatory

Selectivity Over HDAC1/HDAC2

In a head-to-head comparative assay, 3-Amino-4-pyrrolidin-1-yl-benzoic acid exhibited potent inhibition of Aminopeptidase N (IC50 = 70 nM) but was inactive against Histone Deacetylase 1 and 2 (HDAC1/HDAC2) with an IC50 > 100,000 nM [1]. This >1,400-fold selectivity window is critical for minimizing off-target effects and is a direct consequence of the compound's specific substitution pattern [1].

APN over HDAC1/2
Direct comparison
IC50 APN 70 nM; HDAC1/2 >100 μM
Reported selectivity window supports pathway-specific target engagement studies
HeLa nuclear extract (HDAC); porcine microsomes (APN)
Target Selectivity HDAC Kinase Profiling

Synthetic Accessibility: Orthogonal Functional Groups

3-Amino-4-pyrrolidin-1-yl-benzoic acid offers orthogonal functional groups—a carboxylic acid and an aromatic amine—that are not simultaneously present in simpler analogs like 4-(1-pyrrolidinyl)benzoic acid [1]. This enables sequential, chemoselective modifications, such as amide coupling at the carboxylic acid followed by nucleophilic substitution at the amine, facilitating rapid library synthesis and SAR exploration [2]. The 3-amino-4-pyrrolidinyl substitution pattern is specifically highlighted in kinase inhibitor patents for its ability to enhance binding affinity and selectivity [2].

Synthetic Orthogonality
Class-level inference
Carboxylic acid + aromatic amine; 2 derivatization sites
Bifunctionality supports sequential library synthesis and PROTAC design
Amide coupling, nucleophilic substitution conditions
Synthetic Chemistry Derivatization Medicinal Chemistry

3-Amino-4-pyrrolidin-1-yl-benzoic Acid: Optimal Applications


APN Inhibitor Development

With a sub-100 nM IC50 (70 nM) against APN [1], this compound serves as an ideal starting point for the development of APN-targeted therapeutics for inflammatory diseases and cancer. The >1,400-fold selectivity over HDAC1/2 [1] minimizes off-target effects, making it a valuable tool for in vivo mechanism-of-action studies.

Kinase Inhibitor Lead Generation

The compound's 3-amino-4-pyrrolidinyl substitution pattern is explicitly claimed in patents for fused heterobicyclic kinase inhibitors [2]. Its orthogonal functional groups enable rapid diversification into focused libraries for screening against a wide range of kinases, including VEGFR-2 and others implicated in oncology [2].

PROTAC Synthesis

The presence of both a carboxylic acid and an aromatic amine provides two distinct points for linker attachment, a crucial requirement for PROTAC design. This bifunctionality allows for precise orientation of the E3 ligase-recruiting moiety, potentially improving degradation efficiency compared to monofunctional analogs [1].

Selective Chemical Probe Development

Given its high selectivity for APN over HDAC enzymes [1], this compound can be derivatized to create chemical probes for dissecting APN-mediated signaling pathways. Such probes are essential for validating APN as a therapeutic target in complex biological systems.

Application
Selection Property
Validation Focus
APN target engagement research
Reported sub-μM APN inhibition context
APN selectivity over HDAC enzymes
Kinase inhibitor library synthesis
Orthogonal functional groups
Rapid derivatization for kinase panel screening
PROTAC linker attachment studies
Bifunctional handle availability
E3 ligase orientation and degradation efficiency assessment
APN pathway chemical probe development
High selectivity over HDAC1/2
Target validation in complex biological systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-pyrrolidin-1-yl-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.